molecular formula C10H14N2O4 B12357698 methyl 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate

methyl 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate

Cat. No.: B12357698
M. Wt: 226.23 g/mol
InChI Key: ABYGECLCVVJBMY-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate is a complex organic compound with a unique structure that includes a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Specific synthetic routes and reaction conditions can vary, but they often involve the use of reagents such as dimethylformamide, acetic acid, and ammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized quinazoline derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Methyl 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate is unique due to its specific quinazoline core structure and the functional groups attached to it. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-16-9(14)5-2-3-6-7(4-5)11-10(15)12-8(6)13/h5-7H,2-4H2,1H3,(H2,11,12,13,15)

InChI Key

ABYGECLCVVJBMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2C(C1)NC(=O)NC2=O

Origin of Product

United States

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